molecular formula C47H57N3O4S2 B12760111 Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl- CAS No. 37478-72-1

Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-

Cat. No.: B12760111
CAS No.: 37478-72-1
M. Wt: 792.1 g/mol
InChI Key: ZMPFKUCKCYBRBK-UHFFFAOYSA-N
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Description

Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl- is a complex organic compound with a unique structure. It is characterized by multiple tert-butyl groups and a dibenzo-dioxathiadiazacyclododecin core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the dibenzo-dioxathiadiazacyclododecin core and subsequent functionalization with tert-butyl groups. The reaction conditions typically require the use of strong bases and oxidizing agents to achieve the desired transformations. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinones and other reduced forms.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Compared to other similar compounds, Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl- stands out due to its unique structure and functional groups. Similar compounds include:

  • Phenol, 2,4-bis(1,1-dimethylethyl)
  • Phenol, 2,4-bis(1,1-dimethylethyl)-, 1-benzoate

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.

Properties

CAS No.

37478-72-1

Molecular Formula

C47H57N3O4S2

Molecular Weight

792.1 g/mol

IUPAC Name

2-tert-butyl-6-[3-tert-butyl-2-[(4,14-ditert-butyl-6,12-dimethyl-2,16-dioxa-9-thia-18,20,21-triazatetracyclo[15.3.1.03,8.010,15]henicosa-1(21),3,5,7,10,12,14,17,19-nonaen-19-yl)oxy]-5-methylphenyl]sulfanyl-4-methylphenol

InChI

InChI=1S/C47H57N3O4S2/c1-25-17-29(44(5,6)7)37(51)33(21-25)55-34-22-26(2)18-30(45(8,9)10)38(34)52-41-48-42-50-43(49-41)54-40-32(47(14,15)16)20-28(4)24-36(40)56-35-23-27(3)19-31(39(35)53-42)46(11,12)13/h17-24,51H,1-16H3

InChI Key

ZMPFKUCKCYBRBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC3=CC(=CC(=C3OC4=NC(=NC(=N4)O2)OC5=C(C=C(C=C5SC6=CC(=CC(=C6O)C(C)(C)C)C)C)C(C)(C)C)C(C)(C)C)C)C(C)(C)C

Origin of Product

United States

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